molecular formula C6H11N3O2 B1651671 (2R)-2-Azido-3,3-dimethylbutanoic acid CAS No. 131833-99-3

(2R)-2-Azido-3,3-dimethylbutanoic acid

Cat. No.: B1651671
CAS No.: 131833-99-3
M. Wt: 157.17
InChI Key: VAIDLLPVBKRXOK-BYPYZUCNSA-N
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Description

(2R)-2-Azido-3,3-dimethylbutanoic acid is an organic compound characterized by the presence of an azido group (-N3) attached to the second carbon of a 3,3-dimethylbutanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Azido-3,3-dimethylbutanoic acid typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where a halogenated precursor, such as (2R)-2-bromo-3,3-dimethylbutanoic acid, is treated with sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via an S_N2 mechanism, resulting in the substitution of the bromine atom with an azido group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Azido-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The azido group can participate in substitution reactions, forming new compounds with different functional groups.

    Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Sodium azide (NaN3) in polar aprotic solvents like DMF.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes for the Huisgen cycloaddition.

Major Products Formed

    Reduction: (2R)-2-Amino-3,3-dimethylbutanoic acid.

    Cycloaddition: 1,2,3-Triazole derivatives.

Scientific Research Applications

(2R)-2-Azido-3,3-dimethylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of triazole-containing compounds via click chemistry.

    Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of (2R)-2-Azido-3,3-dimethylbutanoic acid depends on the specific application and the target molecule. In bioconjugation, the azido group reacts with alkynes to form stable triazole linkages, facilitating the attachment of various probes or tags to biomolecules. This reaction is highly specific and efficient, making it valuable in biological and medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-Bromo-3,3-dimethylbutanoic acid: A precursor used in the synthesis of (2R)-2-Azido-3,3-dimethylbutanoic acid.

    (2R)-2-Amino-3,3-dimethylbutanoic acid: A reduction product of this compound.

    (2R)-2-Hydroxy-3,3-dimethylbutanoic acid: Another structurally similar compound with different functional properties.

Uniqueness

This compound is unique due to the presence of the azido group, which imparts distinct reactivity and versatility in chemical synthesis. The azido group enables the compound to participate in click chemistry, making it a valuable tool in various scientific disciplines.

Properties

IUPAC Name

(2R)-2-azido-3,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c1-6(2,3)4(5(10)11)8-9-7/h4H,1-3H3,(H,10,11)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIDLLPVBKRXOK-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](C(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801268766
Record name Butanoic acid, 2-azido-3,3-dimethyl-, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801268766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131833-99-3
Record name Butanoic acid, 2-azido-3,3-dimethyl-, (R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131833-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 2-azido-3,3-dimethyl-, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801268766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-azido-3,3-dimethylbutanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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